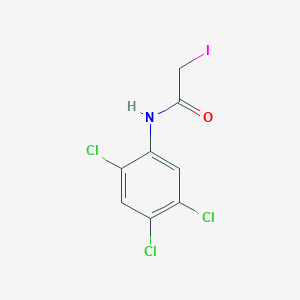
2-iodo-N-(2,4,5-trichlorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetanilide, 2-iodo-2’,4’,5’-trichloro- is a chemical compound with the molecular formula C8H5Cl3INO and a molecular weight of 364.4 g/mol. This compound is a derivative of acetanilide, where the phenyl ring is substituted with iodine and chlorine atoms at specific positions. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetanilide, 2-iodo-2’,4’,5’-trichloro- typically involves the iodination and chlorination of acetanilide. The process begins with the acylation of aniline to form acetanilide. This is followed by the selective iodination and chlorination of the phenyl ring. The reaction conditions often require the use of iodine and chlorine sources, along with appropriate catalysts and solvents to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of Acetanilide, 2-iodo-2’,4’,5’-trichloro- involves large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process includes careful control of temperature, pressure, and the concentration of reactants. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Acetanilide, 2-iodo-2’,4’,5’-trichloro- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the iodine and chlorine atoms.
Coupling Reactions: The compound can be involved in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can result in changes to the halogenated positions.
Aplicaciones Científicas De Investigación
Acetanilide, 2-iodo-2’,4’,5’-trichloro- is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in studies involving halogenated compounds and their biological activities.
Medicine: Investigated for potential pharmacological properties and as a model compound in drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Acetanilide, 2-iodo-2’,4’,5’-trichloro- involves its interaction with molecular targets through its halogenated phenyl ring. The iodine and chlorine atoms can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
Acetanilide: The parent compound, without halogen substitutions.
2-Iodoacetanilide: A derivative with only iodine substitution.
2,4,5-Trichloroacetanilide: A derivative with only chlorine substitutions.
Uniqueness
Acetanilide, 2-iodo-2’,4’,5’-trichloro- is unique due to the combination of iodine and chlorine substitutions on the phenyl ring. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific research applications where such properties are desired.
Propiedades
Número CAS |
19889-60-2 |
|---|---|
Fórmula molecular |
C8H5Cl3INO |
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
2-iodo-N-(2,4,5-trichlorophenyl)acetamide |
InChI |
InChI=1S/C8H5Cl3INO/c9-4-1-6(11)7(2-5(4)10)13-8(14)3-12/h1-2H,3H2,(H,13,14) |
Clave InChI |
WAPYQUGYVRUXTH-UHFFFAOYSA-N |
SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)NC(=O)CI |
SMILES canónico |
C1=C(C(=CC(=C1Cl)Cl)Cl)NC(=O)CI |
Key on ui other cas no. |
19889-60-2 |
Sinónimos |
2-Iodo-N-(2,4,5-trichlorophenyl)acetamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















